2-Oxo-1,2-diphenylethyl 4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoate
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Overview
Description
2-Oxo-1,2-diphenylethyl 4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring and bromophenyl group contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-diphenylethyl 4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 3-bromobenzohydrazide can react with benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride to form the oxadiazole ring.
Esterification: The oxadiazole derivative is then esterified with 2-Oxo-1,2-diphenylethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to the formation of amines or other reduced products.
Substitution: The bromophenyl group is particularly reactive in nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones, carboxylic acids, or other oxidized aromatic compounds.
Reduction: Amines, alcohols, or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The presence of the oxadiazole ring can impart interesting electronic properties, making the compound useful in the development of organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used as a probe to study various biological pathways, particularly those involving oxidative stress or enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-diphenylethyl 4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoate depends on its application:
Antimicrobial Activity: The compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Anticancer Activity: It may induce apoptosis in cancer cells by generating reactive oxygen species or inhibiting specific signaling pathways.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the oxadiazole ring and the phenyl groups, affecting its conductivity and light-emitting characteristics.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-diphenylethyl 2-(methylsulfonyl)benzoate: Similar in structure but with a methylsulfonyl group instead of the oxadiazole ring.
2-Oxo-1,2-diphenylethyl formate: Lacks the oxadiazole ring and bromophenyl group, making it less complex.
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Contains a furan ring instead of the oxadiazole ring.
Properties
Molecular Formula |
C29H19BrN2O4 |
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Molecular Weight |
539.4 g/mol |
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 4-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]benzoate |
InChI |
InChI=1S/C29H19BrN2O4/c30-24-13-7-12-23(18-24)28-32-31-27(36-28)21-14-16-22(17-15-21)29(34)35-26(20-10-5-2-6-11-20)25(33)19-8-3-1-4-9-19/h1-18,26H |
InChI Key |
LFJKWZLGAXAPKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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